molecular formula C18H18N2O4S B2760763 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-58-2

4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2760763
CAS No.: 903246-58-2
M. Wt: 358.41
InChI Key: DRBVAWUJLZNQTF-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

  • Starting Material Preparation: : Reactants like 4-methoxybenzene sulfonyl chloride and derivatives of tetrahydropyrroloquinoline are prepared.

  • Coupling Reaction: : The core reaction involves coupling the benzenesulfonamide group to the tetrahydropyrroloquinoline framework under specific conditions—likely utilizing base catalysts and high-temperature environments.

  • Purification: : The final compound is purified through recrystallization or chromatography.

Industrial Production Methods: Scaling up the synthesis for industrial production demands optimized reaction conditions to ensure high yield and purity. This often involves continuous-flow synthesis techniques and fine-tuning of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfonamide group under hydrogenation conditions.

  • Substitution: : Aromatic substitution reactions on the methoxy benzene ring.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide or KMnO₄.

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Catalysts for Substitution: : Lewis acids like AlCl₃.

Major Products: Depending on the reaction conditions and reagents, primary products include sulfoxides, reduced amines, and substituted benzene derivatives.

Scientific Research Applications: This compound holds promise in various scientific domains:

  • Chemistry: : As an intermediate in synthetic organic chemistry and drug design.

  • Medicine: : Investigated for anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : Utilized in designing advanced materials and specialty chemicals.

Mechanism of Action: The mechanism of action of this compound is still under investigation. Preliminary studies suggest it interacts with specific molecular targets such as enzymes and receptors, possibly inhibiting their activity or modulating signaling pathways. Its activity often involves forming stable complexes with the biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • Sulfonamide Derivatives: : Structurally related to sulfa drugs, which are known for their antimicrobial properties.

  • Tetrahydroquinoline Analogs: : Similar in structure to compounds used in neurological research and therapy.

Uniqueness: The unique combination of methoxy, benzenesulfonamide, and tetrahydropyrroloquinoline frameworks provides 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide with distinct bioactivity profiles, making it a valuable compound for diverse research applications.

Research continues to uncover the full potential of this fascinating compound, promising more innovative applications and insights in the future.

Properties

IUPAC Name

4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)19-14-9-12-3-2-8-20-17(21)11-13(10-14)18(12)20/h4-7,9-10,19H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVAWUJLZNQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325832
Record name 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903246-58-2
Record name 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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